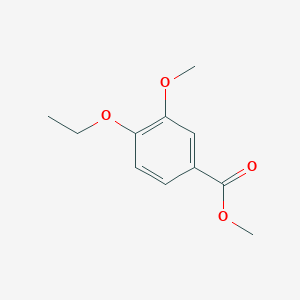

Methyl 4-ethoxy-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethoxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQOCXAZMSAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzoic Acid Methyl Ester and Its Derivatives for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Ethoxy-3-methoxybenzoic acid methyl ester is an aromatic ester that holds significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a benzene ring substituted with ethoxy, methoxy, and methyl ester functional groups, provides a versatile platform for chemical modifications. While this specific ester may not be as extensively documented as some of its close analogs, its structural motifs are prevalent in numerous biologically active compounds and functional materials. This guide aims to consolidate the available information on its synthesis, properties, and to extrapolate its potential applications based on the established roles of structurally related compounds. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable intermediate in the design and synthesis of novel compounds for drug discovery and materials science.

Chemical Identity and Synonyms

Clarity in chemical nomenclature is paramount for reproducible scientific research. 4-Ethoxy-3-methoxybenzoic acid methyl ester is systematically named based on IUPAC conventions. However, various synonyms and identifiers are used across chemical databases and literature.

Table 1: Chemical Identifiers for 4-Ethoxy-3-methoxybenzoic Acid Methyl Ester and Related Compounds

| Identifier | 4-Ethoxy-3-methoxybenzoic acid methyl ester | Methyl 3-ethoxy-4-methoxybenzoate |

| IUPAC Name | methyl 4-ethoxy-3-methoxybenzoate | methyl 3-ethoxy-4-methoxybenzoate |

| Synonyms | 4-Ethoxy-3-methoxybenzoic acid, methyl ester | 3-ethoxy-4-methoxy-benzoic acid methyl ester[1] |

| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₄O₄[1] |

| Molecular Weight | 210.23 g/mol | 210.23 g/mol [1] |

| CAS Number | Not readily available | Not readily available |

It is crucial to note that while the target molecule of this guide is 4-ethoxy-3-methoxybenzoic acid methyl ester, the isomer methyl 3-ethoxy-4-methoxybenzoate also exists and shares the same molecular formula and weight.[1] Careful characterization is essential to distinguish between these isomers in a laboratory setting.

Physicochemical Properties

The physicochemical properties of 4-ethoxy-3-methoxybenzoic acid methyl ester are critical for its handling, reaction optimization, and for predicting its behavior in biological systems. While experimental data for this specific molecule is scarce, properties can be estimated based on its structural analogs.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Research & Development |

| Melting Point | Solid at room temperature | Influences purification methods like recrystallization. |

| Boiling Point | > 200 °C | Important for purification by distillation and assessing thermal stability. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[2] | Dictates solvent choice for reactions and purification. Affects bioavailability in drug development. |

| Appearance | White to off-white crystalline powder.[3] | A basic quality control parameter. |

Synthesis of 4-Ethoxy-3-methoxybenzoic Acid Methyl Ester

The synthesis of 4-ethoxy-3-methoxybenzoic acid methyl ester is most logically achieved through a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of the Parent Carboxylic Acid: 4-Ethoxy-3-methoxybenzoic Acid

A common and efficient route to synthesize the parent acid is through the ethylation of vanillic acid. Vanillin, a readily available starting material, can be oxidized to vanillic acid, which is then ethylated. An alternative is the direct ethylation of vanillin to 4-ethoxy-3-methoxybenzaldehyde, followed by oxidation to the carboxylic acid.[4]

Protocol 1: Ethylation of Vanillin and Subsequent Oxidation

Step 1: Ethylation of Vanillin

-

Dissolve vanillin in an aqueous solution of sodium hydroxide.

-

To the stirred solution, add diethyl sulfate dropwise.

-

Heat the reaction mixture overnight at 50°C.[4]

-

Cool the mixture to room temperature to obtain crude 4-ethoxy-3-methoxybenzaldehyde.[4]

-

Purify the product by recrystallization from boiling water.[4]

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is to deprotonate the phenolic hydroxyl group of vanillin, making it a more potent nucleophile for the subsequent reaction with diethyl sulfate. Heating the reaction ensures a reasonable reaction rate.

Step 2: Oxidation to 4-Ethoxy-3-methoxybenzoic Acid

A mild oxidizing agent, such as potassium permanganate (KMnO₄) or a silver oxide (Ag₂O) solution, can be used to convert the aldehyde to a carboxylic acid.

Esterification to 4-Ethoxy-3-methoxybenzoic Acid Methyl Ester

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[5]

Protocol 2: Fischer-Speier Esterification

-

In a round-bottom flask, dissolve 4-ethoxy-3-methoxybenzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6]

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

-

Remove the excess methanol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5] Using an excess of methanol helps to shift the equilibrium towards the formation of the ester product.[5]

Caption: Role in the drug discovery and development pathway.

Conclusion

4-Ethoxy-3-methoxybenzoic acid methyl ester, while not a widely commercialized compound, represents a synthetically accessible and versatile building block for chemical research. Its synthesis can be reliably achieved through established organic chemistry reactions. The structural motifs present in this molecule are of significant interest to medicinal chemists and materials scientists. This guide provides a foundational understanding of this compound, empowering researchers to explore its full potential in the development of novel molecules with desired biological activities and material properties.

References

-

ChemSynthesis. (2025, May 20). methyl 3-ethoxy-4-methoxybenzoate. Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]

-

Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 70347-0-4-5 | Product Name : Methyl 4-methoxy-3-methylbenzoate. Retrieved January 15, 2026, from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 15, 2026, from [Link]

-

MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. PubMed Central. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

FooDB. (2011, September 26). Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). Retrieved January 15, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. CAS 121-98-2: Methyl 4-methoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. srinichem.com [srinichem.com]

- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]

- 7. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

The Solubility Profile of Methyl 4-ethoxy-3-methoxybenzoate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of Methyl 4-ethoxy-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comprehensive understanding of the principles governing its solubility, practical methodologies for its determination, and a curated analysis of its behavior in various organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Development

Methyl 4-ethoxy-3-methoxybenzoate, a derivative of vanillic acid, serves as a crucial building block in the synthesis of a range of pharmaceutically active compounds. Its journey from a starting material to a final drug product is intrinsically linked to its solubility profile. The ability to dissolve this compound in appropriate solvents is paramount for various stages of drug development, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental for efficient chemical synthesis. The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts.

-

Purification: Crystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: The bioavailability of a drug is often dictated by its solubility. Understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical first step in designing effective drug delivery systems.

Given its importance, a thorough understanding of the solubility of Methyl 4-ethoxy-3-methoxybenzoate is not merely academic but a practical necessity for process optimization, yield maximization, and the development of robust and reproducible manufacturing processes.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. For Methyl 4-ethoxy-3-methoxybenzoate, a polar aromatic ester, its solubility in a given organic solvent is a function of the following interactions:

-

Dipole-Dipole Interactions: The ester, ether, and methoxy functional groups in the molecule create permanent dipoles. Polar solvents with their own dipole moments can interact favorably with these, promoting dissolution.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and contribute to the overall solvation process.

-

Hydrogen Bonding: While Methyl 4-ethoxy-3-methoxybenzoate cannot donate a hydrogen bond, the oxygen atoms of its ester and ether groups can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can therefore engage in hydrogen bonding, enhancing solubility.

The interplay of these forces determines the extent to which the energy required to break the crystal lattice of the solid solute is compensated by the energy released upon its interaction with the solvent molecules.

Qualitative and Inferred Solubility of Methyl 4-ethoxy-3-methoxybenzoate

Synthesis of related compounds often provides clues. For instance, the synthesis of methyl 3-(3-chloropropoxy)-4-methoxybenzoate involves the use of dimethylformamide (DMF) as a solvent and ethyl acetate for extraction, suggesting good solubility in these solvents. Similarly, the preparation of methyl 3-methyl-4-nitrobenzoate utilizes methanol as a solvent and ethyl acetate for extraction. These examples indicate that polar aprotic solvents and esters are likely to be effective solvents for compounds of this class.

Based on the general principles of ester solubility and data from related molecules, the following qualitative solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in alcohols like methanol and ethanol. The ability of alcohols to act as hydrogen bond donors would further enhance solubility.

-

Moderate Solubility: Likely in less polar ethers like diethyl ether and in aromatic hydrocarbons such as toluene, where van der Waals forces would be the primary mode of interaction.

-

Low to Insoluble: Expected in non-polar aliphatic hydrocarbons like hexane and heptane. Due to the presence of polar functional groups, it is predicted to be poorly soluble in water.

Estimated Quantitative Solubility

While experimental data is the gold standard, in its absence, an estimation based on the solubility of closely related compounds can provide a useful starting point for experimental design. The following table presents an estimated solubility of Methyl 4-ethoxy-3-methoxybenzoate in a range of common organic solvents. It is crucial to note that these are estimations and should be experimentally verified.

| Solvent | Class | Estimated Solubility at 25°C ( g/100 mL) | Rationale |

| Methanol | Polar Protic | > 20 | High polarity and hydrogen bonding capability. Methyl 3,4-dimethoxybenzoate is soluble in methanol. |

| Ethanol | Polar Protic | > 15 | Similar to methanol, with slightly reduced polarity. Ethyl 4-methoxybenzoate is soluble in ethanol. |

| Acetone | Polar Aprotic | > 25 | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | > 30 | "Like dissolves like" principle; both are esters. Used in extractions of similar compounds. |

| Dichloromethane | Polar Aprotic | > 20 | Good solvent for a wide range of organic compounds. |

| Diethyl Ether | Moderately Polar | 5 - 15 | Moderate polarity. |

| Toluene | Non-polar Aromatic | 1 - 5 | Aromatic character provides some interaction with the benzene ring. |

| Hexane | Non-polar Aliphatic | < 0.1 | Significant mismatch in polarity. |

| Water | Polar Protic | < 0.1 | Despite being polar, the large organic structure limits aqueous solubility. Esters are generally insoluble in water.[1] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of Methyl 4-ethoxy-3-methoxybenzoate in an organic solvent.

Materials and Equipment

-

Methyl 4-ethoxy-3-methoxybenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Methyl 4-ethoxy-3-methoxybenzoate into a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of Methyl 4-ethoxy-3-methoxybenzoate of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Conclusion: A Foundation for Rational Process Development

This technical guide provides a comprehensive overview of the solubility of Methyl 4-ethoxy-3-methoxybenzoate in organic solvents. While precise quantitative data remains to be published, the theoretical principles, inferred solubility profile, and the detailed experimental protocol presented herein offer a robust framework for researchers and drug development professionals. By understanding the factors that govern its solubility and by employing rigorous experimental techniques, scientists can make informed decisions regarding solvent selection, process optimization, and formulation design, ultimately contributing to the efficient and successful development of new pharmaceutical products.

References

-

TutorChase. What are the physical properties of esters and how do they differ from other organic compounds? [Link]

Sources

Methodological & Application

High-Resolution GC-MS Profiling of Chlorinated Impurities in Methyl 4-ethoxy-3-methoxybenzoate

This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of Active Pharmaceutical Ingredients (APIs), specifically phosphodiesterase 4 (PDE4) inhibitors like Apremilast .

Introduction & Scientific Context

Methyl 4-ethoxy-3-methoxybenzoate is a critical intermediate in the synthesis of Apremilast (Otezla) and other bioactive phenethylamine derivatives. The purity of this intermediate is paramount; even trace halogenated impurities can propagate through subsequent synthetic steps—such as sulfone formation or chiral resolution—leading to genotoxic impurities or failing final API specifications.

The Origin of Chlorinated Derivatives

Chlorinated impurities in this matrix typically arise during the acid chloride formation step of the precursor acid (4-ethoxy-3-methoxybenzoic acid) if reagents like thionyl chloride (

Due to the electron-donating nature of the ethoxy and methoxy groups, the benzene ring is activated toward Electrophilic Aromatic Substitution (EAS) . The most likely impurities are regioisomers where chlorine has substituted at the C2 or C6 positions (ortho/para to the alkoxy groups).

Analytical Challenge

These chlorinated derivatives are structurally similar to the parent molecule but possess distinct mass spectral signatures. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this analysis due to its high resolution and the definitive structural information provided by Electron Ionization (EI) isotope patterns.

Experimental Protocol

Reagents and Standards

-

Analyte: Methyl 4-ethoxy-3-methoxybenzoate (Reference Standard, >99%).

-

Solvent: Methanol (LC-MS grade) or Ethyl Acetate (for non-polar extraction).

-

Internal Standard (IS): Methyl 3,5-dimethoxybenzoate or deuterated parent (if available).

-

Derivatization: None required (analyte is already an ester).

GC-MS Instrument Conditions

This method utilizes a non-polar capillary column to separate regioisomers based on boiling point and steric interactions.

| Parameter | Setting | Rationale |

| System | Agilent 7890B GC / 5977B MSD (or equivalent) | Standard single-quadrupole system. |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase (5%-phenyl-methylpolysiloxane) ideal for aromatics. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |

| Inlet | Split/Splitless @ 260°C | High temp ensures rapid volatilization without degradation. |

| Injection | 1.0 µL, Split Ratio 10:1 | Prevents column overload; adjust split for trace analysis. |

| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C (hold 3 min) → 30°C/min → 300°C | Slow ramp (5°C/min) in the elution window (180-240°C) maximizes isomer separation. |

| Transfer Line | 280°C | Prevents condensation of high-boiling chlorinated species. |

| Ionization | Electron Impact (EI) @ 70 eV | Standard energy for reproducible fragmentation libraries (NIST). |

| Acquisition | SIM/Scan Mode | Scan: 50–500 amu (Qualitative). SIM: Target ions (see Table 2). |

Sample Preparation Workflow

-

Stock Solution: Dissolve 10 mg of sample in 10 mL Methanol (1000 ppm).

-

Working Solution: Dilute Stock 1:100 with Methanol to achieve 10 ppm.

-

Filtration: Filter through 0.2 µm PTFE syringe filter into an autosampler vial.

Data Analysis & Interpretation

Identification of Chlorinated Derivatives

The presence of a chlorine atom introduces a distinct isotope pattern due to the natural abundance of

-

Parent Molecule (Non-chlorinated):

-

Formula:

-

Molecular Ion (

): m/z 210 -

Base Peak: Often m/z 179 (Loss of

) or m/z 165 (Loss of

-

-

Chlorinated Derivative (Monochloro):

-

Formula:

-

Molecular Ion (

): m/z 244 ( -

Isotope Ratio: The intensity of m/z 246 should be approximately 33% (1/3) of m/z 244.

-

Fragmentation Pathway (EI)

Understanding the fragmentation allows for the differentiation of isomers (e.g., 2-chloro vs. 6-chloro) based on the "Ortho Effect."

| Fragment Ion (m/z) | Origin / Mechanism | Diagnostic Value |

| 244 / 246 | Molecular Ion ( | Confirms presence of Chlorine (3:1 ratio). |

| 213 / 215 | Loss of methoxy radical from the ester group. | |

| 199 / 201 | Loss of ethoxy radical from the aromatic ring. | |

| 179 | Loss of Chlorine and Methoxy (Reversion to parent-like core). |

Visualized Fragmentation Mechanism

The following diagram illustrates the EI fragmentation pathway for the chlorinated derivative, highlighting the characteristic isotope clusters.

Figure 1: Proposed EI fragmentation pathway for Chlorinated Methyl 4-ethoxy-3-methoxybenzoate.

Method Validation & Quality Assurance

To ensure this protocol meets ICH Q2(R1) standards for impurity profiling:

-

Specificity: Inject a blank (methanol) and the non-chlorinated parent. Ensure no interference at the retention time of the chlorinated impurity (expected RT shift: +1.5 to 2.0 min relative to parent due to increased MW and polarizability).

-

Limit of Detection (LOD): The chlorinated impurity should be detectable at 0.05% area normalization relative to the parent peak (Signal-to-Noise > 3).

-

System Suitability:

-

Tailing Factor < 1.5.

-

Resolution (

) > 2.0 between the parent peak and the nearest impurity.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Isotope Pattern | Peak is not chlorinated; likely a propyl/butyl homologue. | Check m/z. If m/z is even (e.g., 224), it may be a methylated impurity, not chlorinated. |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert (UI) wool; trim column 10 cm. |

| Ghost Peaks | Carryover from high-concentration parent. | Run 2 solvent blanks between samples. |

References

-

LGC Standards. (n.d.). Methyl 4-Methoxybenzoate Impurity Reference Materials. Retrieved from

-

Clark, C. R., & Abiedalla, Y. (2025).[1] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid. Retrieved from

-

Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast). Journal of Medicinal Chemistry. Retrieved from

Sources

Application Note: Precision Reagents for O-Ethylation of Vanillic Acid Methyl Ester

Executive Summary

This guide details the strategic selection of reagents and protocols for the O-ethylation of vanillic acid methyl ester (Methyl vanillate) to synthesize Methyl 3-methoxy-4-ethoxybenzoate . This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including phosphodiesterase inhibitors and certain non-steroidal anti-inflammatory derivatives.

While the Williamson ether synthesis is a textbook reaction, the specific electronic environment of the vanillate moiety (an electron-withdrawing ester group para to the phenol) requires precise control over base strength and solvent polarity to maximize yield and minimize ester hydrolysis.

Strategic Reagent Selection

The choice of alkylating agent and base significantly impacts the reaction rate, atom economy, and purification burden.

| Reagent System | Reactivity | Atom Economy | Toxicity/Safety | Application Scope |

| Ethyl Iodide (EtI) / K₂CO₃ | High | Low (Iodine mass) | Moderate (Alkylator) | Gold Standard: Best for R&D/Gram-scale where yield is paramount. |

| Ethyl Bromide (EtBr) / K₂CO₃ | Moderate | Medium | Moderate | Scalable: Preferred for kg-scale due to lower cost, though requires longer reaction times or higher temps. |

| Diethyl Sulfate (Et₂SO₄) | High | High | High (Genotoxic) | Legacy Industrial: Effective but phasing out due to severe safety/regulatory concerns. |

| Diethyl Carbonate (DEC) | Low | Excellent | Low (Green) | Green Chemistry: Requires high temp (>150°C) or specialized catalysts (e.g., DABCO, zeolites). |

The "Cesium Effect" vs. Cost

While Cesium Carbonate (Cs₂CO₃) is often touted for enhancing phenol alkylation due to the "naked anion" effect (improved solubility in organic solvents), Potassium Carbonate (K₂CO₃) is sufficient for methyl vanillate. The para-ester group increases the acidity of the phenol (pKa ~7.6 vs. 10 for phenol), making deprotonation facile even with weaker, cheaper bases.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The base deprotonates the phenolic hydroxyl group, generating a phenoxide anion. This nucleophile attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.

Figure 1: Mechanistic pathway for the O-ethylation of methyl vanillate. The electron-withdrawing ester group stabilizes the phenoxide intermediate, facilitating the reaction.

Experimental Protocols

Protocol A: High-Yield R&D Method (Ethyl Iodide/DMF)

Best for: Small scale (1g - 50g), rapid optimization, and maximum yield.

Reagents:

-

Methyl Vanillate (1.0 equiv)

-

Ethyl Iodide (1.2 - 1.5 equiv)

-

Potassium Carbonate (anhydrous, granular, 1.5 - 2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (5-10 volumes)

Procedure:

-

Setup: Charge a round-bottom flask with Methyl Vanillate and anhydrous DMF. Stir until dissolved.

-

Activation: Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow due to phenoxide formation.

-

Alkylation: Add Ethyl Iodide dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from Hexane/Ethyl Acetate or ethanol.

Protocol B: Scalable Process Method (Ethyl Bromide/Acetone)

Best for: Large scale (>100g), cost reduction, and avoiding high-boiling solvents like DMF.

Reagents:

-

Methyl Vanillate (1.0 equiv)

-

Ethyl Bromide (1.5 equiv)

-

Potassium Carbonate (powdered, 2.0 equiv)

-

Acetone (Reagent grade, 10 volumes) or Acetonitrile

Procedure:

-

Setup: Charge flask with Methyl Vanillate, powdered K₂CO₃, and Acetone.

-

Alkylation: Add Ethyl Bromide. Note: EtBr is volatile (bp 38°C); use a highly efficient reflux condenser.

-

Reaction: Heat to gentle reflux (~56°C internal temp) for 6–12 hours. The reaction is slower than with Iodide due to the poorer leaving group capability of bromide.

-

Optimization: Adding a catalytic amount of Potassium Iodide (0.1 equiv) (Finkelstein condition) can significantly accelerate this reaction by generating Ethyl Iodide in situ.

-

-

Workup:

-

Filter off the inorganic salts (K₂CO₃/KBr) while the solution is warm.

-

Wash the filter cake with fresh acetone.

-

Concentrate the filtrate to dryness.

-

Re-dissolve residue in minimal hot ethanol and cool to crystallize.

-

Characterization & Expected Results

The product, Methyl 3-methoxy-4-ethoxybenzoate , is typically a low-melting solid or viscous oil that crystallizes upon standing.

Table 1: Analytical Data Profile

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃, 400 MHz) | δ 1.48 (t, 3H) | Methyl of the new ethyl group (-OCH₂CH ₃). |

| δ 4.15 (q, 2H) | Methylene of the new ethyl group (-OCH ₂CH₃). | |

| δ 3.89 (s, 3H) | Ester methyl group (-COOCH ₃).[3][4] | |

| δ 3.92 (s, 3H) | Methoxy group (-OCH ₃). | |

| Absence of δ ~6.0 | Disappearance of the phenolic -OH singlet. | |

| IR Spectroscopy | 1715 cm⁻¹ | Strong Ester C=O stretch (remains unchanged). |

| ~3400 cm⁻¹ (Absent) | Disappearance of broad O-H stretch. |

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common deviations in O-alkylation protocols.

-

Issue: Ester Hydrolysis. If you observe the formation of Vanillic Acid (or ethyl vanillic acid), your reaction medium contains too much water or hydroxide. Ensure K₂CO₃ is anhydrous. Avoid using NaOH or KOH unless strict stoichiometric control is maintained.

-

Issue: C-Alkylation. While rare for benzoates, high temperatures (>120°C) can promote alkylation on the aromatic ring. Stick to mild reflux temperatures.

References

-

Williamson Ether Synthesis General Scope

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

-

Specific O-Alkylation of Vanillates

-

Green Chemistry Alternatives (Dialkyl Carbonates)

-

Tundo, P.; Selva, M. "The Chemistry of Dimethyl Carbonate." Acc. Chem. Res. 2002, 35, 9, 706–716. [Link]

-

-

Comparison of Bases in Alkylation

-

Flessner, T.; Doye, S. "Cesium carbonate: A powerful base for organic synthesis." J. Prakt. Chem. 1999, 341, 186-190. [Link]

-

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing Methyl 4-ethoxy-3-methoxybenzoate Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Alkyl-Aryl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-3-methoxybenzoate . This guide addresses the specific challenges encountered during the alkylation of Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

While the transformation appears to be a standard Williamson Ether Synthesis, yield losses in this specific pathway typically stem from three distinct failure modes: competitive ester hydrolysis , incomplete phenolic deprotonation , or workup-induced degradation .

This guide moves beyond generic textbook advice, offering field-proven protocols and causal analysis to maximize your isolated yield.

Part 1: The Chemistry & Critical Parameters

The Reaction Pathway

The most efficient route is the O-alkylation of Methyl Vanillate using an ethyl halide. This route is preferred over starting from Vanillic Acid because the ester moiety on the starting material acts as an electron-withdrawing group (EWG), increasing the acidity of the phenol (lowering pKa), which facilitates milder deprotonation.

Mechanism & Causality

The reaction follows an SN2 mechanism .[1] The phenoxide ion (nucleophile) attacks the ethyl halide (electrophile).

-

The Nucleophile: The phenoxide is generated in situ. Critical Insight: If your base is too weak or the solvent is "wet," the phenoxide concentration remains low, stalling kinetics.

-

The Electrophile: Ethyl Iodide (EtI) is superior to Ethyl Bromide (EtBr) due to the weaker C-I bond. If using EtBr, the addition of catalytic Potassium Iodide (KI) is required (Finkelstein conditions).

-

The Trap (Hydrolysis): The product contains a methyl ester. Using strong hydroxide bases (NaOH/KOH) in the presence of water will hydrolyze this ester back to the carboxylic acid, destroying your product.

Visualization: Reaction Workflow

Figure 1: Reaction pathway highlighting the critical intermediate and the risk of hydrolysis.

Part 2: Troubleshooting & FAQs

Category A: Low Conversion (Starting Material Remains)

Q: I have run the reaction for 24 hours, but TLC shows significant Methyl Vanillate remaining. Why?

-

Diagnosis 1: The "Potassium Effect."

-

Cause: Potassium carbonate (K₂CO₃) has low solubility in organic solvents. The reaction is heterogeneous (surface-area dependent).

-

Solution: Grind your K₂CO₃ into a fine powder before use. Alternatively, switch to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility and creates a "naked" phenoxide anion that is significantly more nucleophilic [1].

-

-

Diagnosis 2: Leaving Group Lethargy.

-

Cause: You are likely using Ethyl Bromide without a catalyst.

-

Solution: Switch to Ethyl Iodide (1.2 - 1.5 equivalents). If you must use bromide, add 10 mol% Potassium Iodide (KI) to generate the more reactive iodide in situ.

-

Category B: Impurities & Yield Loss

Q: My crude NMR shows a mixture of the product and a carboxylic acid. What happened?

-

Diagnosis: Ester Hydrolysis.

-

Cause: The presence of water in your solvent (DMF/Acetone) combined with the base is hydrolyzing the methyl ester.

-

Solution: Use anhydrous solvents . Store DMF over molecular sieves. If using acetone, ensure it is dry. Avoid NaOH or KOH unless you are using a biphasic system with a Phase Transfer Catalyst (like TBAB) and strict temperature control [2].

-

Q: I had a good conversion, but I lost mass during the aqueous workup.

-

Diagnosis: Solubility Partitioning.

-

Cause: Methyl 4-ethoxy-3-methoxybenzoate has moderate polarity. If you wash with large volumes of ethanol or methanol during filtration, you may dissolve the product.

-

Solution: When filtering off the inorganic salts (K₂CO₃/KI), wash the filter cake with Ethyl Acetate , not alcohol. During extraction, ensure the aqueous layer is fully separated; the product prefers the organic layer (LogP ~2.3) [3].

-

Part 3: Optimized Protocol (The "Gold Standard")

This protocol balances kinetic efficiency with the prevention of side reactions.[2]

Reagents:

-

Methyl Vanillate (1.0 equiv)

-

Ethyl Iodide (1.5 equiv)

-

Potassium Carbonate (anhydrous, finely ground) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) - Preferred for speed OR Acetonitrile - Preferred for easier workup.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.

-

Dissolution: Dissolve Methyl Vanillate in anhydrous DMF (Concentration: 0.5 M).

-

Deprotonation: Add the finely ground K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation.

-

Alkylation: Add Ethyl Iodide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C .

-

Why 60°C? High enough to drive the SN2, low enough to prevent elimination of ethyl iodide or thermal degradation.

-

-

Monitoring: Check TLC after 3 hours. (Mobile Phase: 20% EtOAc in Hexanes). The product will have a higher Rf than the starting phenol.

-

Workup (Critical Step):

-

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash column chromatography.

Part 4: Comparative Data Analysis

Use this table to select the right conditions for your lab's constraints.

| Variable | Condition A (Recommended) | Condition B (Green/Alt) | Condition C (Avoid) |

| Solvent | DMF (Anhydrous) | Acetonitrile | Water/Ethanol |

| Base | K₂CO₃ (Ground) | Cs₂CO₃ | NaOH / KOH |

| Alkylating Agent | Ethyl Iodide | Ethyl Bromide + KI | Ethyl Chloride |

| Temp | 60°C | Reflux (82°C) | >100°C |

| Est. Yield | 92-96% | 85-90% | <60% (Hydrolysis risk) |

| Reaction Time | 3-5 Hours | 8-12 Hours | Variable |

Troubleshooting Logic Tree

Figure 2: Decision matrix for rapid troubleshooting of reaction failures.

References

- Finkelstein, H. (1910). "Preparation of organic iodides from the corresponding bromides and chlorides." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

-

BenchChem. (2025).[1] "Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds." Retrieved from .

-

PubChem. (2025).[4] "Methyl 3-methoxybenzoate Compound Summary." National Library of Medicine.[4] Retrieved from .[4]

-

Organic Chemistry Portal. "Williamson Ether Synthesis." (General mechanism and solvent effects). Retrieved from .

For further assistance, please reply to this thread with your specific LCMS data or TLC photos.

Sources

Troubleshooting ethylation of methyl vanillate using K2CO3 in DMF

Welcome to the technical support center for the ethylation of methyl vanillate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Williamson ether synthesis to prepare ethyl vanillate from methyl vanillate using potassium carbonate (K2CO3) in dimethylformamide (DMF). Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this common yet nuanced organic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the ethylation of methyl vanillate. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Question 1: My reaction is incomplete, and I still see a significant amount of starting material (methyl vanillate) by TLC, even after a prolonged reaction time. What could be the cause?

Answer:

An incomplete reaction is a frequent issue and can stem from several factors related to the reagents, reaction conditions, and setup. Let's break down the potential causes:

-

Insufficient Deprotonation of Methyl Vanillate: The first step of this Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of methyl vanillate by potassium carbonate to form the phenoxide anion.[1][2] This phenoxide is the active nucleophile that attacks the ethylating agent.[1][3]

-

Moisture in the Reaction: Potassium carbonate is hygroscopic, and any water present in the reaction mixture will react with the base, reducing its effectiveness in deprotonating the phenol. Furthermore, water can hydrolyze the DMF solvent at elevated temperatures, which can also interfere with the reaction. Ensure that your DMF is anhydrous and that the K2CO3 has been properly dried before use.

-

K2CO3 Particle Size and Quality: The surface area of the potassium carbonate can significantly impact the reaction rate. Finely powdered K2CO3 will have a larger surface area, leading to a more efficient deprotonation.[4] Consider grinding your K2CO3 before adding it to the reaction. Also, ensure the purity of the base.

-

Inadequate Stoichiometry of the Base: While K2CO3 is a relatively weak base, using an insufficient amount will result in incomplete deprotonation.[2] A common practice is to use at least 1.5 to 2 equivalents of K2CO3 to drive the equilibrium towards the formation of the phenoxide.[5]

-

-

Issues with the Ethylating Agent:

-

Purity and Reactivity: The ethylating agent, typically ethyl iodide or ethyl bromide, should be of high purity. Impurities can lead to side reactions. Ethyl iodide is generally more reactive than ethyl bromide.

-

Volatility: Ethyl iodide and ethyl bromide are volatile. If the reaction is run at a high temperature without a well-sealed reflux condenser, the ethylating agent can escape, leading to an incomplete reaction.

-

-

Reaction Temperature: While heating is necessary to drive the reaction, an inadequate temperature will result in a sluggish reaction. A typical temperature range for this reaction is 70-100°C.[3][5] If the reaction is proceeding slowly, a modest increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.[3]

-

Monitoring the Reaction: Thin-layer chromatography (TLC) is an excellent tool for monitoring the progress of the reaction.[6][7][8] A properly chosen solvent system will show a clear separation between the starting material (methyl vanillate), the product (ethyl vanillate), and any potential side products. This allows you to track the disappearance of the starting material and the appearance of the product over time.[6][9]

Troubleshooting Workflow for Incomplete Reaction:

Caption: Troubleshooting Decision Tree for Incomplete Ethylation.

Question 2: My reaction has produced a significant amount of a side product. What could it be, and how can I minimize its formation?

Answer:

The most likely side reactions in a Williamson ether synthesis are elimination of the alkyl halide and C-alkylation of the phenoxide.[3][10]

-

Elimination (E2) Reaction: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the ethylating agent, leading to the formation of ethylene gas. This is more likely to occur with secondary and tertiary alkyl halides but can still be a minor pathway with primary halides, especially at higher temperatures.[1][11][12]

-

Minimization Strategy: Use a primary ethylating agent like ethyl iodide or ethyl bromide. Avoid excessively high reaction temperatures.

-

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[3][10] While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of ethylated methyl vanillate on the aromatic ring.

Table 1: Common Side Products and Minimization Strategies

| Side Product | Formation Mechanism | How to Minimize |

| Ethylene | E2 Elimination | Use a primary ethylating agent; avoid excessive heat. |

| C-Alkylated Product | Ambident Nucleophilicity | Use a polar aprotic solvent like DMF.[10] |

Question 3: I am having difficulty purifying my ethyl vanillate product. What is a reliable purification strategy?

Answer:

A standard workup and purification procedure for this reaction involves several steps to remove unreacted starting materials, the base, and the solvent.

Step-by-Step Purification Protocol:

-

Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

-

Removal of K2CO3: The solid potassium carbonate can be removed by filtration.

-

Solvent Removal (Optional but Recommended): DMF has a high boiling point and can be challenging to remove completely during extraction. A significant portion can be removed under reduced pressure using a rotary evaporator.

-

Aqueous Workup:

-

Dilute the residue with a suitable organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

-

Wash the organic layer with water to remove any remaining DMF and inorganic salts.

-

To remove any unreacted methyl vanillate (which is phenolic and thus acidic), wash the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide.[4] The deprotonated methyl vanillate will move into the aqueous layer.

-

Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl vanillate.

-

Final Purification (If Necessary): If the crude product is still not pure, it can be further purified by column chromatography on silica gel or by recrystallization.[15]

Purification Workflow:

Caption: Step-by-step purification workflow for ethyl vanillate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the ethylation of methyl vanillate.

Question 1: Why is K2CO3 a suitable base for this reaction? Why not use a stronger base like NaOH or NaH?

Answer:

Potassium carbonate is considered a moderately weak base, which is advantageous in this reaction for several reasons:

-

Sufficient Basicity: The phenolic proton of methyl vanillate is acidic enough to be deprotonated by K2CO3.[16] While not as strong as hydroxides or hydrides, it is basic enough to generate a sufficient concentration of the phenoxide nucleophile to allow the reaction to proceed at a reasonable rate, especially with heating.[2]

-

Selectivity: Stronger bases like sodium hydroxide can promote the hydrolysis of the methyl ester group in methyl vanillate, leading to the formation of the corresponding carboxylic acid as a side product. Sodium hydride (NaH), while a powerful non-nucleophilic base, is highly reactive and requires strictly anhydrous conditions, making it more hazardous to handle.[17]

-

Practicality: K2CO3 is an inexpensive, easy-to-handle solid that is less hygroscopic than NaOH.[18]

Question 2: What is the role of DMF in this reaction? Can I use other solvents?

Answer:

Dimethylformamide (DMF) is a polar aprotic solvent, and its properties are highly beneficial for this S_N2 reaction.[13][14][19]

-

Polarity: DMF is polar enough to dissolve the ionic intermediates, such as the potassium phenoxide, facilitating the reaction.[13]

-

Aprotic Nature: Being aprotic, DMF does not have acidic protons that can protonate the phenoxide nucleophile, which would decrease its nucleophilicity.[13] It effectively solvates the potassium cation but poorly solvates the phenoxide anion, leaving the anion "naked" and highly reactive.[14] This significantly accelerates the rate of the S_N2 reaction.[11][14]

-

High Boiling Point: The high boiling point of DMF (153 °C) allows the reaction to be conducted at elevated temperatures, which increases the reaction rate.

While other polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile could also be used, DMF is a common and effective choice for this type of reaction.[3][11][14][19] Protic solvents like ethanol or water are generally not suitable as they would solvate and deactivate the phenoxide nucleophile.[3]

Reaction Mechanism in DMF:

Caption: Williamson ether synthesis of ethyl vanillate.

Question 3: How can I effectively monitor the reaction progress?

Answer:

Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of this reaction.[6][7][8][9]

Procedure for TLC Monitoring:

-

Prepare a TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

-

Spotting:

-

On the left, spot a dilute solution of your starting material, methyl vanillate.

-

In the middle, spot a sample taken directly from your reaction mixture.

-

On the right, you can co-spot the starting material and the reaction mixture to help with identification.

-

-

Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is often a good starting point.

-

Visualization: Visualize the spots under a UV lamp. Both methyl vanillate and ethyl vanillate are UV active.

-

Analysis: As the reaction progresses, you should see the spot corresponding to methyl vanillate diminish in intensity, while a new, less polar spot (higher Rf value) corresponding to ethyl vanillate appears and intensifies.[6] The reaction is considered complete when the starting material spot is no longer visible.[6]

Experimental Protocols

General Protocol for the Ethylation of Methyl Vanillate:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl vanillate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) to the mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously.

-

Monitor the reaction progress by TLC every 30-60 minutes.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Follow the purification protocol outlined in the Troubleshooting Guide (Question 3).

References

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction? Retrieved from [Link]

-

Nikpour, F., & Ghassemzadeh, M. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(59), 33791-33804. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Letters in Organic Chemistry, 16(10), 785-793. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. Iranian Chemical Communication, 1(1), 1-7. Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

-

Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

askIITians. (2018, March 19). what is the use of DMF. explain the mechanism of reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, June 29). Reaction mechanism of rearrangement. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

-

National Institutes of Health. (2010). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 114(4), 1758-1765. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2010). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

Zenodo. (2025, April 30). Synthesis of Novel Vanillic Acid Ester Derivative. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation? Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5(17), 4444-4449. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of ethyl vanillin using continuous flow micro-fluid technique. Journal of Chemical and Pharmaceutical Research, 7(3), 824-829. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and... Retrieved from [Link]

-

ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) MeI, K2CO3, DMF, 0→t.a., 1.5 h (85%); (b)... Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

-

Quora. (2018, November 4). Why don't phenols show an acetylation reaction? Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:... Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of temperature on methyl and ethyl butyrate biosynthesis. The alcohols used were: ethanol ( ) and methanol (•).. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

-

Atlantis Press. (2021, February 9). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, February 10). Enantioconvergent Indole Alkylation Using Diols via Oxocarbenium Intermediate by Borrowing Hydrogen To Access γ-/δ-Chiral Ketones. Retrieved from [Link]

Sources

- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 2. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. 相关内容暂不可用 [sigmaaldrich.com]

- 10. pharmaxchange.info [pharmaxchange.info]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. zenodo.org [zenodo.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 19. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Removing unreacted ethyl iodide from Methyl 4-ethoxy-3-methoxybenzoate product

Topic: Removal of Unreacted Ethyl Iodide (EtI) Product Code: MEMB-001 Document Type: Troubleshooting Guide & FAQ Version: 2.4 (ICH M7 Compliant)[1]

Core Directive & Safety Warning

Urgent Safety Notice: Ethyl Iodide (EtI) is a potent alkylating agent and a known mutagen. Under ICH M7 guidelines , it is classified as a Class 2/3 mutagenic impurity.[2] For pharmaceutical intermediates, the limit is often controlled to <10 ppm (or TTC-based limits depending on dosage).[2]

The Challenge: You are synthesizing Methyl 4-ethoxy-3-methoxybenzoate (MEMB) via Williamson ether synthesis (Methyl Vanillate + EtI + Base).

-

MEMB: Lipophilic solid/oil (mp ~48–52°C).

-

EtI: Volatile liquid (bp 72°C).[2]

-

The Problem: While EtI is volatile, trace amounts get "trapped" in the lipophilic MEMB matrix (Raoult’s Law deviation), making simple vacuum drying insufficient to reach ppm levels.[2]

Troubleshooting Modules

Module A: Thermodynamic Removal (The "Bulk" Phase)

Use this when EtI levels are >1.0% (10,000 ppm).

The Science: Simple rotary evaporation often fails because as the mixture becomes an oil/solid, the vapor pressure of the trapped EtI drops significantly.[2] You must disrupt the matrix.

Protocol: Azeotropic Co-Distillation

-

Dissolution: Dissolve your crude MEMB in Methanol (MeOH) or Ethanol (EtOH) (Ratio: 5 mL solvent per 1 g product).[2]

-

Why: EtI forms loose azeotropes with alcohols, effectively "carrying" the EtI into the vapor phase better than pure vacuum.[2]

-

-

Concentration: Rotavap at 40–45°C (bath temp) under moderate vacuum (300 mbar

50 mbar). -

Repeat: Do not just dry once. Re-dissolve in fresh MeOH and strip again. Repeat 2–3 times.

-

Verification: Check weight. If the oil is solidifying, you are nearing the limit of this method.[2]

Expert Insight: Do not use high heat (>60°C). EtI can degrade to free iodine (

) at high temps, turning your white product yellow/brown.[2]

Module B: Chemical Scavenging (The "Trace" Phase)

Use this when EtI is persistent (100–1000 ppm) and vacuum fails.

The Science: We convert the lipophilic, volatile EtI into a water-soluble quaternary ammonium salt using a nucleophilic amine.[2] This salt is then washed away during aqueous workup.[2]

Critical Constraint: You cannot use primary amines (like Methylamine) or strong alkoxides, as they will attack the ester group of MEMB (aminolysis/hydrolysis).[2]

Recommended Scavenger: Morpholine or Polymer-Supported Amine (e.g., WA21J resin) .[1][2]

Protocol: Morpholine Scavenging

-

Setup: Dissolve crude MEMB in Ethyl Acetate (EtOAc) or DCM (5 volumes).

-

Charge Scavenger: Add 0.1 – 0.2 equivalents of Morpholine relative to the starting material (or 2-3x excess relative to residual EtI if quantified).

-

Reaction: Stir at room temperature for 2–4 hours .

-

The Wash (Crucial):

-

Wash 1: 1M HCl or 5% Citric Acid (removes excess Morpholine and the quaternary salt).

-

Wash 2: Water .

-

Wash 3: Brine .

-

-

Dry & Concentrate: Dry over

, filter, and concentrate.

Data Comparison: Scavenging Efficiency

| Scavenger Type | Reactivity | Risk to Ester (MEMB) | Removal Method | Cost |

| Morpholine | High | Low (at RT) | Acid Wash | Low |

| Piperidine | High | Moderate | Acid Wash | Low |

| Polymer-Supported Amine | Moderate | Very Low | Filtration | High |

| Sodium Thiosulfate | Low (for EtI)* | None | Aqueous Wash | Low |

*Note: Thiosulfate removes Iodine (

Module C: Crystallization (The "Polishing" Phase)

Use this for final API/Intermediate quality (Target <10 ppm).

The Science: MEMB is a crystalline solid. EtI is a liquid.[6] By crystallizing MEMB, EtI remains dissolved in the mother liquor (supernatant).[2]

Protocol: Bi-Phasic Crystallization

-

Solvent System: Ethanol / Water or IPA / Water .

-

Dissolution: Dissolve MEMB in warm Ethanol (approx 50°C).

-

Precipitation: Slowly add Water dropwise until turbidity persists.

-

Cooling: Cool slowly to Room Temp, then to 0–5°C.

-

Filtration: Filter the white crystals.

-

Wash: Wash the cake with cold Ethanol/Water (1:3 ratio).

Visualization: Scavenging Workflow

Caption: Workflow for chemically converting lipophilic EtI into hydrophilic salts for aqueous removal.

Frequently Asked Questions (FAQ)

Q1: My product turned yellow/brown during drying. What happened?

A: This is likely Iodine (

-

Fix: Wash your organic layer with 10% Sodium Thiosulfate solution before the final brine wash. This reduces

(brown) back to Iodide (

Q2: Can I use strong base (NaOH) to hydrolyze the EtI? A: NO. While NaOH will hydrolyze EtI to Ethanol, it will also saponify your methyl ester (MEMB) into the carboxylic acid.[2] You must use chemoselective nucleophiles like amines (Module B).[2]

Q3: How do I test for EtI? Is TLC enough? A: TLC is not sufficient for ppm-level detection.[1]

-

Recommended:Headspace GC (GC-HS) or GC-MS.[1] EtI is too volatile for standard HPLC and lacks a strong UV chromophore compared to the benzoate.

Q4: I used excess Ethyl Iodide to push the reaction to completion. Now I can't get rid of it. A: In the future, limit EtI to 1.05 – 1.1 equivalents . If the reaction stalls, it is better to add a catalytic amount of Potassium Iodide (Finkelstein condition) rather than adding massive excesses of EtI.[2]

References & Grounding

-

ICH M7(R2) : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8] (2023).[2][7][9] International Council for Harmonisation.[2][7][10]

-

Amine Scavenging: Use of amines for scavenging alkyl halides in pharmaceutical processes.[2] (Standard organic synthesis practice for genotoxin removal).[2] See: Organic Process Research & Development, "Control of Genotoxic Impurities".

-

Azeotropic Data: CRC Handbook of Chemistry and Physics. (Ethyl Iodide/Methanol vapor-liquid equilibrium data).

-

Synthesis Context: Williamson Ether Synthesis of Benzoate Derivatives. (General reference for the alkylation of phenols).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. youtube.com [youtube.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. Methyl 4-iodo-3-methoxybenzoate [myskinrecipes.com]

- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. database.ich.org [database.ich.org]

- 10. nihs.go.jp [nihs.go.jp]

Validation & Comparative

1H NMR spectrum interpretation of Methyl 4-ethoxy-3-methoxybenzoate

Topic: 1H NMR Spectrum Interpretation of Methyl 4-ethoxy-3-methoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Application Context

Methyl 4-ethoxy-3-methoxybenzoate (CAS: 23825-56-1) is a critical intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive benzamides. In drug development, it frequently appears as the product of O-alkylation of methyl vanillate.

This guide provides a definitive structural elucidation protocol, comparing the target molecule against its two most common process-related analogs: Methyl Vanillate (starting material) and Methyl Veratrate (methyl analog).

Key Identification Signature:

-

Diagnostic Signal: The presence of a distinct ethoxy pattern (

~1.50 ppm triplet, -

Aromatic Region: An ABX system characteristic of 1,3,4-trisubstituted benzenes, distinguishing it from symmetric isomers.

Theoretical Structural Analysis

The molecule consists of a benzoate core with three distinct substituents affecting the proton environment:

-

Ester (C-1): Electron-withdrawing group (EWG). Deshields ortho protons (H-2, H-6).

-

Methoxy (C-3): Electron-donating group (EDG) via resonance. Ortho to H-2.

-

Ethoxy (C-4): Electron-donating group (EDG) via resonance. Ortho to H-5.

Predicted Shift Logic

-

H-2 (d): Deshielded by the ester (EWG) but shielded slightly by the ortho-methoxy. Expected

7.5 ppm. -

H-6 (dd): Deshielded by the ester. Couples with H-5 (ortho) and H-2 (meta). Expected

7.6 ppm. -

H-5 (d): Shielded strongly by the ortho-ethoxy oxygen. Expected upfield at

6.9 ppm.

Detailed Spectral Assignment (Experimental Data)

Solvent: CDCl

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | Aromatic | 7.65 | dd | 1H | 8.4, 2.0 | H-6 : Deshielded by C=O; Ortho coupling to H-5, Meta to H-2. |

| Ar-H | Aromatic | 7.54 | d | 1H | 2.0 | H-2 : Deshielded by C=O; Meta coupling to H-6. |

| Ar-H | Aromatic | 6.88 | d | 1H | 8.4 | H-5 : Shielded by 4-OEt; Ortho coupling to H-6. |

| -OCH | Aliphatic | 4.14 | q | 2H | 7.0 | Methylene : Deshielded by Oxygen; Quartet due to -CH |

| -COOCH | Aliphatic | 3.93 | s | 3H | - | Ester Methyl : Singlet. |

| -OCH | Aliphatic | 3.89 | s | 3H | - | Methoxy : Singlet. |

| -CH | Aliphatic | 1.50 | t | 3H | 7.0 | Methyl (Ethyl) : Triplet due to -CH |

*Note: The ester methyl and ether methoxy singlets (3.93/3.89 ppm) may swap positions depending on concentration and exact solvent water content, but both appear as distinct singlets.

Comparative Analysis: Target vs. Analogs

This section allows researchers to verify reaction completion and purity by comparing the target spectrum with common alternatives.

Scenario A: Confirmation of Alkylation (vs. Methyl Vanillate)

Objective: Confirm conversion of the phenol (OH) to the ethyl ether (OEt).

| Feature | Methyl Vanillate (Starting Material) | Target: Methyl 4-ethoxy-3-methoxybenzoate | Result |

| Phenolic Proton | Broad singlet | Absent | Reaction Complete |

| Alkoxy Region | No signals at 4.1 or 1.5 ppm | Quartet (4.14) & Triplet (1.50) | Ethyl Group Installed |

| H-5 Shift | Slight upfield shift due to increased donation from O-Et vs O-H |

Scenario B: Differentiating Homologs (vs. Methyl Veratrate)

Objective: Distinguish the ethoxy derivative from the dimethoxy analog (a common impurity if methyl iodide is used or present).

| Feature | Methyl Veratrate (3,4-dimethoxy) | Target: Methyl 4-ethoxy-3-methoxybenzoate | Result |

| Methyl Signals | Three Singlets (~3.9 ppm) | Two Singlets + One Triplet | Distinct Pattern |

| Methylene | Absent | Quartet at 4.14 ppm | Definitive ID |

| Symmetry | H-2 and H-5 shifts are closer | H-5 is more shielded relative to H-2 | ABX pattern expands |

Visualization of Logic Pathways

Diagram 1: Structural Elucidation Decision Tree

This flowchart guides the analyst through the decision process to confirm the identity of the molecule from a crude reaction mixture.

Caption: Logical workflow for distinguishing Methyl 4-ethoxy-3-methoxybenzoate from its synthesis precursors and analogs.

Diagram 2: Signal Assignment Map

Visualizing the correlation between the molecular structure and the NMR signals.

Caption: Connectivity map showing chemical shifts and coupling networks (red: aromatic J, green: aliphatic J).

Experimental Protocol: Sample Preparation

To ensure spectra match the values provided above, follow this standard preparation protocol.

-

Mass Requirement: Weigh approximately 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -

Dissolution: Ensure complete dissolution. If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.

-

Acquisition:

-

Scans: 16 scans are usually sufficient.

-

Relaxation Delay (D1): Set to 1.0–2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl singlets.

-

Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl

peak to 7.26 ppm .

-

References

-

Synthesis and Characterization of Methyl 4-ethoxy-3-methoxybenzoate (Compound 7b) . Amazon AWS / Supplementary Material. Retrieved from: [Link]

-

Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase (Patent US6384080B1) . Google Patents.[4][5][6] Retrieved from:

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Methyl Veratrate/Vanillate shifts). Retrieved from: [Link]

-

1H NMR Chemical Shifts of Common Solvents . Fulmer et al., Organometallics 2010. (Reference for CDCl3 residual peak). Retrieved from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. asynt.com [asynt.com]

- 3. rsc.org [rsc.org]

- 4. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

- 5. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]

- 6. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

A Researcher's Guide to the Infrared Spectrum of Methyl 4-ethoxy-3-methoxybenzoate

In the landscape of pharmaceutical research and fine chemical synthesis, the precise and unambiguous characterization of molecular structures is paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. This guide provides an in-depth analysis of the expected FTIR absorption peaks for Methyl 4-ethoxy-3-methoxybenzoate, a key intermediate in various synthetic pathways. We will dissect its predicted spectrum, compare it with related compounds, and provide a robust experimental protocol for acquiring high-quality data.

The Vibrational Signature of Methyl 4-ethoxy-3-methoxybenzoate

Methyl 4-ethoxy-3-methoxybenzoate presents a fascinating case for infrared analysis due to its combination of ester and ether functionalities on a substituted aromatic ring. Each of these structural motifs gives rise to characteristic vibrational modes, which are observed as distinct absorption bands in the FTIR spectrum. Understanding these individual contributions is key to interpreting the overall spectral fingerprint of the molecule.

The primary absorption peaks for Methyl 4-ethoxy-3-methoxybenzoate can be predicted by considering its constituent functional groups:

-

Aromatic Ring (Benzene derivative): The presence of the benzene ring will manifest in several regions. Look for C-H stretching vibrations from 3100-3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[1][2]. The substitution pattern on the ring also influences the C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ range, which can be diagnostic of the arrangement of substituents[2].

-

Ester Group (-COOCH₃): The most prominent feature of the ester group is the intense carbonyl (C=O) stretching band. For an α,β-unsaturated ester like this one, this peak is expected between 1730-1715 cm⁻¹[1][3]. Additionally, the C-O stretching vibrations of the ester will produce two or more bands in the 1300-1000 cm⁻¹ region[3].

-

Ether Groups (-OCH₃ and -OCH₂CH₃): Aryl alkyl ethers typically exhibit two characteristic C-O stretching bands. An asymmetric stretch appears around 1250 cm⁻¹ and a symmetric stretch is found near 1040 cm⁻¹[4][5]. These arise from the C-O-C linkages of both the methoxy and ethoxy groups.

-

Alkyl Groups (-CH₃ and -CH₂CH₃): The methyl and ethyl groups will show characteristic C-H stretching vibrations in the 2980-2850 cm⁻¹ range. C-H bending vibrations for these groups will also be present in the 1470-1370 cm⁻¹ region.

Comparative Spectral Analysis

To provide a clearer context for the expected spectrum of Methyl 4-ethoxy-3-methoxybenzoate, a comparison with structurally related molecules is invaluable. The following table summarizes the key distinguishing FTIR absorption peaks.

| Functional Group | Methyl 4-ethoxy-3-methoxybenzoate (Predicted) | Ethyl Benzoate (Reference) | Anisole (Methyl Phenyl Ether) (Reference) |